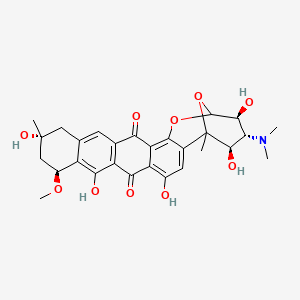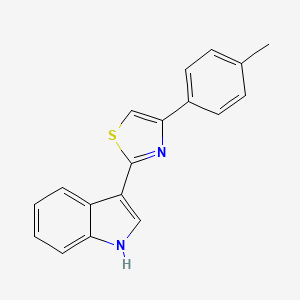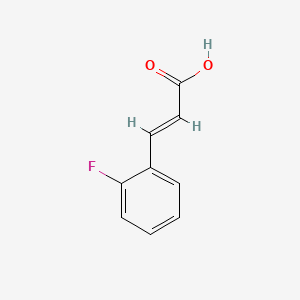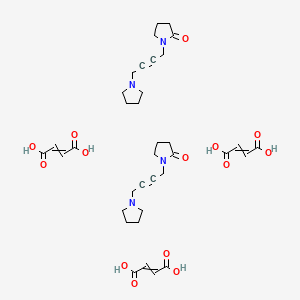
Tris(fumaric acid); bis(oxotremorine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(fumaric acid); bis(oxotremorine): is a compound that consists of three molecules of fumaric acid and two molecules of oxotremorine Fumaric acid is an organic compound that is widely used in the food and beverage industry as an acidity regulator Oxotremorine is a selective agonist of the muscarinic acetylcholine receptor, which is known for its role in mimicking the symptoms of Parkinson’s disease
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(fumaric acid); bis(oxotremorine) involves the reaction of oxotremorine free base with fumaric acid. The resulting product is a salt that is commonly referred to as the sesquifumarate. The empirical formula of this compound indicates a 1:1.5 ratio of cation to fumarate dianion. structural analysis reveals that the compound consists of two monocationic, protonated oxotremorines, one doubly deprotonated dianionic fumarate, and two fully protonated fumaric acid molecules .
Industrial Production Methods: Industrial production of tris(fumaric acid); bis(oxotremorine) typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out under controlled temperature and pH conditions to facilitate the formation of the desired salt.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(fumaric acid); bis(oxotremorine) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly involving the fumaric acid component.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.
Substitution: Substitution reactions involving the pyrrolidine rings of oxotremorine are possible under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fumaric acid can lead to the formation of maleic acid, while reduction can result in succinic acid.
Applications De Recherche Scientifique
Chemistry: In chemistry, tris(fumaric acid); bis(oxotremorine) is used as a model compound to study the interactions between organic acids and amines. Its unique structure allows researchers to investigate hydrogen bonding and other intermolecular forces.
Biology: In biological research, oxotremorine is utilized to study the muscarinic acetylcholine receptor and its role in neurological disorders such as Parkinson’s disease. The compound’s ability to mimic Parkinsonian symptoms makes it a valuable tool in the development of potential treatments.
Medicine: Its neuroprotective and antioxidant properties are of interest in the treatment of neurodegenerative diseases .
Industry: In the industrial sector, fumaric acid is widely used as an acidity regulator in food and beverages. The compound’s stability and non-toxicity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of tris(fumaric acid); bis(oxotremorine) involves its interaction with the muscarinic acetylcholine receptor. Oxotremorine acts as an agonist, binding to the receptor and activating it. This activation leads to a cascade of intracellular events, including the modulation of neurotransmitter release and changes in ion channel activity. The compound’s effects on the receptor are mediated through specific molecular targets and pathways, which are still under investigation .
Comparaison Avec Des Composés Similaires
Oxotremorine sesquioxalate: This compound is similar in structure and function to tris(fumaric acid); bis(oxotremorine), but it involves oxalic acid instead of fumaric acid.
Trimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]-ammonium iodide: Another related compound with similar agonistic properties on the muscarinic acetylcholine receptor.
Uniqueness: Tris(fumaric acid); bis(oxotremorine) is unique due to its specific combination of fumaric acid and oxotremorine, which provides distinct chemical and biological properties.
Propriétés
IUPAC Name |
but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H18N2O.3C4H4O4/c2*15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;3*5-3(6)1-2-4(7)8/h2*1-2,5-11H2;3*1-2H,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYYOFJEBGHKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCN2CCCC2=O.C1CCN(C1)CC#CCN2CCCC2=O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
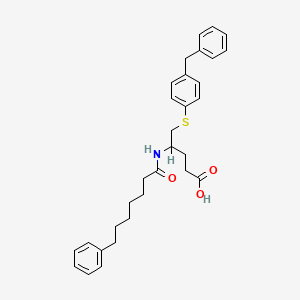
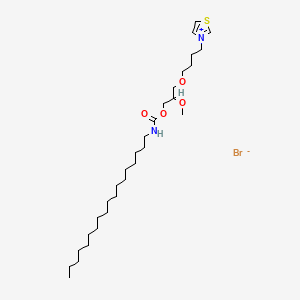
![10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B1205151.png)
![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)
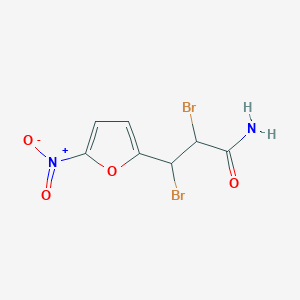
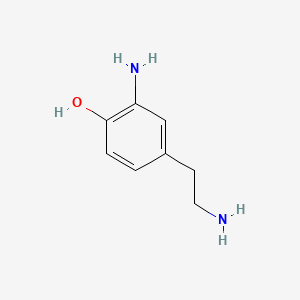
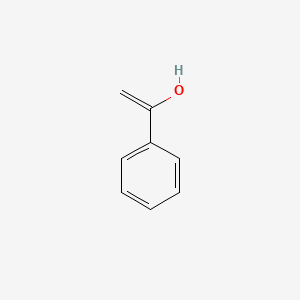
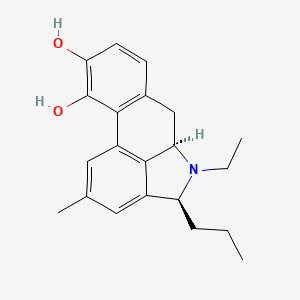
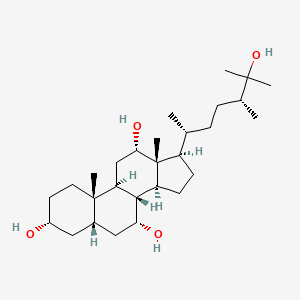
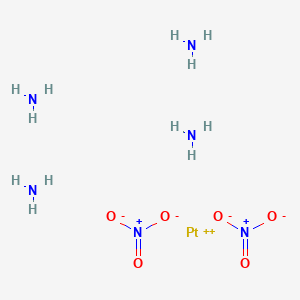
![6-Methoxy-4-methyl-2-[(2-methylphenyl)methylthio]quinazoline](/img/structure/B1205165.png)
